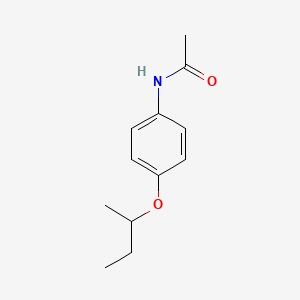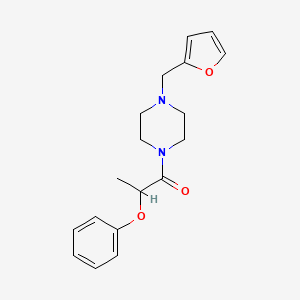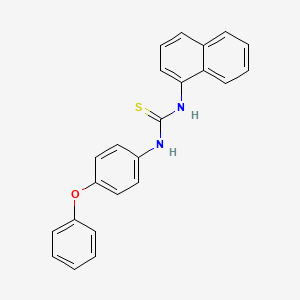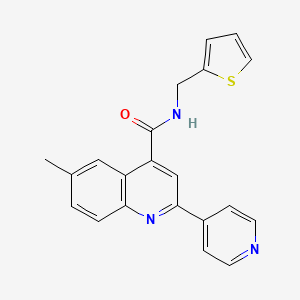![molecular formula C19H16ClN3O3S2 B4621709 methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)
methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
Overview
Description
This section introduces the broader context of research into benzothiophene derivatives, highlighting their significance in various chemical and pharmaceutical applications. Benzothiophenes, including the specific compound of interest, are notable for their diverse chemical reactivity and potential utility in developing new materials and drugs.
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves complex reactions, including cyclization, acetylation, and substitutions. For example, Ried, Oremek, and Guryn (1980) detail the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, illustrating the multi-step processes typical in creating these compounds (Ried, Oremek, & Guryn, 1980).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including the study of crystal structures, provides insights into their chemical behavior. Vasu et al. (2004) examined the crystal structure of a related benzothiophene compound, highlighting the stabilizing effects of intra- and intermolecular hydrogen bonds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Reactions and Properties
The chemical reactivity of benzothiophene derivatives encompasses a range of reactions, including bromination, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation, as discussed by Chapman, Hughes, and Scrowston (1971) (Chapman, Hughes, & Scrowston, 1971). These reactions are crucial for modifying the compound's functional groups and enhancing its utility in various applications.
Scientific Research Applications
Antitumor Activity
The compound's antitumor efficacy, particularly in breast, ovarian, colon, and renal cell lines, is significant. The mode of action remains undefined but is believed to be novel and potentially involves metabolism as a central role. This is evidenced by selective drug uptake and biotransformation in sensitive cell lines, contrasting with negligible uptake in insensitive ones. The compound's metabolism predominantly involves N-acetylation and oxidation, with the pathway influenced by the nature of the substituent. In vitro studies have highlighted the importance of N-acetylation, with derivatives retaining selective antitumor activity despite modifications (Chua et al., 1999).
Chemical Reactivity and Synthesis
The compound's chemical reactivity has been explored through various reactions, including bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation. These reactions provide insights into the molecule's reactivity and potential for further chemical modification, which is crucial for synthesizing derivatives with enhanced or specialized properties. The acetylation reaction, in particular, highlights the compound's versatile reactivity, offering pathways to novel derivatives with potential biological activities (Chapman et al., 1971).
Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure aminocarbene complexes of chromium demonstrates the compound's potential in chirality and stereochemistry research. These complexes have significant implications for understanding the role of chirality in chemical reactions and the development of chiral catalysts, which are vital in producing enantiomerically pure pharmaceuticals and other compounds (Meca et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies are crucial for understanding the compound's potential in developing new therapeutic agents against various bacterial, fungal infections, and inflammation-related disorders. The exploration of Schiff bases, in particular, indicates a promising avenue for designing compounds with enhanced biological activities (Narayana et al., 2006).
Biological Activity of Derivatives
The biological activities of thiophene-3-carboxamide derivatives, including their antibacterial and antifungal properties, have been investigated. These studies contribute to the broader understanding of the compound's structure-activity relationship, guiding the design of derivatives with optimized biological activities for potential therapeutic applications (Vasu et al., 2003).
properties
IUPAC Name |
methyl 6-[(3-acetamidophenyl)carbamothioylamino]-3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-10(24)21-11-4-3-5-12(8-11)22-19(27)23-13-6-7-14-15(9-13)28-17(16(14)20)18(25)26-2/h3-9H,1-2H3,(H,21,24)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFASSMODEFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)